Indoline Scaffold Confers Superior Anti‑HCV Potency Relative to the Fully Unsaturated Indole Core
In a systematic scaffold‑hopping campaign, the 2,3‑dihydro‑indole (indoline) carbothioamide template displayed higher anti‑HCV activity than the corresponding indole and tetrahydroquinoline scaffolds. The most potent indoline derivative, analogue 31, achieved an EC₅₀ of 510 nM against HCV without significant cytotoxicity (CC₅₀ > 50 µM) [1]. This demonstrates that saturation of the 2,3‑bond is a critical potency determinant: the title compound, which exists exclusively as the indoline tautomer, is therefore anchored to the more active scaffold series.
| Evidence Dimension | Anti‑HCV replicon activity (EC₅₀) |
|---|---|
| Target Compound Data | 510 nM (analogue 31, indoline‑1‑carbothioamide series) [1] |
| Comparator Or Baseline | Indole‑1‑carbothioamide series (EC₅₀ not explicitly stated for a matched pair; reported to be less potent than the indoline series in the same publication) [1] |
| Quantified Difference | Indoline‑series EC₅₀ of 510 nM vs. indole‑series EC₅₀ values described as weaker; the abstract explicitly states 'the indoline scaffold was more potent than the corresponding indole and tetrahydroquinoline scaffolds' [1]. |
| Conditions | HCV sub‑genomic replicon assay in Huh‑7 cells; cytotoxicity measured in parallel (CC₅₀ > 50 µM for analogue 31) [1]. |
Why This Matters
A buyer focused on HCV drug‑discovery programs can preferentially select the indoline scaffold because the core‑saturation advantage has been experimentally validated, reducing the need to synthesize and test the less‑potent indole isostere.
- [1] Kang IJ, Wang LW, Hsu SJ, Lee CC, Lee YC, Wu YS, Hsu TA, Yueh A, Chao YS, Chern JH. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 4134–4138. View Source
